s55746
CAS No.: 1448584-12-0
Cat. No.: VC0542219
Molecular Formula: C43H42N4O6
Molecular Weight: 710.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448584-12-0 |
---|---|
Molecular Formula | C43H42N4O6 |
Molecular Weight | 710.8 g/mol |
IUPAC Name | N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide |
Standard InChI | InChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1 |
Standard InChI Key | VYXJULKGMXJVGI-XIFFEERXSA-N |
Isomeric SMILES | C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 |
SMILES | C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 |
Canonical SMILES | C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 |
Appearance | Solid powder |
Introduction
Property | Value |
---|---|
Chemical Name | S55746 (BCL201) |
CAS Number | 1448525-91-4 (hydrochloride), 1448584-12-0 (free base) |
Molecular Formula | C₄₃H₄₃ClN₄O₆ (hydrochloride) |
Molecular Weight | 747.28 g/mol |
Physical Appearance | Light Yellow |
Storage Condition | 2-8°C |
Mechanism of Action and Selectivity Profile
The fundamental mechanism of S55746 involves selective binding to the BCL-2 protein, an important regulator of the intrinsic (mitochondrial) apoptotic pathway. BCL-2 normally functions as an anti-apoptotic protein by sequestering pro-apoptotic BH3-only proteins, thereby preventing mitochondrial outer membrane permeabilization and subsequent cell death. S55746 disrupts this interaction by binding directly to BCL-2, liberating the pro-apoptotic proteins and allowing them to initiate the apoptotic cascade in cancer cells that are dependent on BCL-2 for survival.
What distinguishes S55746 from other BCL-2 family inhibitors is its remarkable selectivity profile. The compound demonstrates potent binding to BCL-2 with a Ki value of 1.3 nM and a Kd value of 3.9 nM . In contrast, its affinity for BCL-XL is significantly lower, with a Ki of 520 nM and a Kd of 186 nM, indicating approximately 400-fold selectivity for BCL-2 over BCL-XL based on Ki values . This selectivity is critically important because BCL-XL inhibition is associated with platelet toxicity, a dose-limiting side effect observed with less selective inhibitors like ABT-263.
Furthermore, S55746 shows no significant binding to other BCL-2 family members such as MCL-1 and BFL-1 (BCL2A1/A1) . This highly selective binding profile enables S55746 to specifically target BCL-2-dependent cancer cells while sparing cells that rely on other anti-apoptotic proteins for survival, potentially resulting in a better therapeutic window and reduced side effects.
Table 2: Binding Affinities of S55746 for BCL-2 Family Proteins
Protein | Ki (nM) | Kd (nM) |
---|---|---|
BCL-2 | 1.3 | 3.9 |
BCL-XL | 520 | 186 |
MCL-1 | 4.3%@30 μM* | - |
BFL-1 | 7.4%@5 μM* | - |
*Percent inhibition at indicated concentration
Table 3: Comparative Binding Properties of S55746 and ABT-263
Compound | BCL-2 Ki (nM) | BCL-XL Ki (nM) | BCL-2 Kd (nM) | BCL-XL Kd (nM) |
---|---|---|---|---|
S55746 | 1.3 | 520 | 3.9 | 186 |
ABT-263 | 4.5 | 3.5 | 3.7 | 2.9 |
Preclinical Studies and Efficacy
In Vitro Activity
The potency and selectivity of S55746 have been extensively evaluated in various cell line models. In BCL-2-dependent acute lymphoblastic leukemia (ALL) RS4;11 cells, which express high levels of BCL-2 but low levels of BCL-XL, S55746 demonstrated potent cell-killing activity with an IC50 of 71.6 nM after 72 hours of treatment . In contrast, in H146 cells, which are BCL-XL-dependent with low BCL-2 and high BCL-XL expression, S55746 exhibited much weaker activity with an IC50 of 1.7 μM . This approximately 24-fold difference in potency between BCL-2-dependent and BCL-XL-dependent cell lines further confirms the compound's selectivity.
Further studies demonstrated that S55746's mechanism of action involves inducing hallmarks of apoptosis, including externalization of phosphatidylserine, caspase-3 activation, and PARP cleavage . Importantly, the cytotoxic effect of S55746 was shown to be BAX/BAK-dependent, confirming that the compound acts through the intrinsic apoptotic pathway. This was validated through CRISPR/Cas9 genome editing experiments in the THP-1 acute myeloid leukemia cell line .
The selectivity of S55746 was also demonstrated in an elegant model system using IL3-dependent murine pro-B lymphocytic FL5.12 cells engineered to express either BCL-2 or BCL-XL. Upon IL-3 withdrawal, S55746 strongly induced apoptosis in BCL-2-dependent FL5.12 cells while having minimal effect on BCL-XL-dependent FL5.12 cells. Critically, isolated platelets from healthy volunteers, which are strictly dependent on BCL-XL for survival, were completely insensitive to S55746 (EC50 > 3 μM) while being highly sensitive to less selective inhibitors like ABT-737 (EC50 = 0.03 μM) .
Cell Line Type | IC50 Range | Sensitive Cell Lines |
---|---|---|
RS4;11 (ALL) | 71.6 nM | - |
H146 (BCL-XL-dependent) | 1.7 μM | - |
DLBCL | < 1 μM to > 10 μM | 6/11 with IC50 < 1 μM |
MCL | < 1 μM to > 10 μM | 2/5 with IC50 < 1 μM |
Burkitt lymphoma | > 10 μM | 0/all tested |
Ex Vivo Studies in Primary Patient Samples
One of the most compelling aspects of S55746's preclinical profile is its remarkable potency in primary patient samples. In primary Chronic Lymphocytic Leukemia (CLL) cells, S55746 induced apoptosis with EC50 values in the low nanomolar range (from 4.4 to 47.2 nM) following just 4 hours of treatment . Detailed analysis of two representative CLL patient samples revealed that S55746 treatment resulted in characteristic ultrastructural changes of apoptosis, extensive processing of caspase-9 and caspase-3, and cleavage of PARP . These findings are consistent with activation of the intrinsic apoptotic pathway in CLL cells exposed to S55746.
Similarly, S55746 showed potent activity against primary Mantle Cell Lymphoma (MCL) cells, with EC50 values ranging from 2.5 to 110 nM following 24 hours of treatment . Interestingly, while MCL cell lines showed variable sensitivity to S55746, primary MCL cells were consistently sensitive. This discrepancy has been attributed to higher expression of BCL-XL in cell lines compared to primary cells, highlighting the importance of evaluating compounds in primary patient samples in addition to established cell lines.
Table 5: Ex Vivo Activity in Primary Patient Samples
Disease | EC50 Range | Treatment Duration |
---|---|---|
CLL | 4.4-47.2 nM | 4 hours |
MCL | 2.5-110 nM | 24 hours |
Clinical Development
Based on its impressive preclinical profile, S55746 (BCL201) advanced to clinical trials for the treatment of hematological malignancies. As of 2018, the compound was in phase I clinical trials with registration IDs NCT02920697, NCT02920541, and NCT02603445 . These trials aimed to evaluate the safety, pharmacokinetics, and preliminary efficacy of S55746 in patients with various hematological malignancies.
The initiation of these clinical trials represents an important milestone in the development of S55746 and highlights its potential as a therapeutic agent for BCL-2-dependent cancers. Unlike earlier BCL-2 family inhibitors, the high selectivity of S55746 for BCL-2 over BCL-XL was expected to allow effective dosing without the dose-limiting thrombocytopenia associated with BCL-XL inhibition.
Comparison with Other BCL-2 Inhibitors
S55746 belongs to a class of compounds known as BH3-mimetics, which includes other BCL-2 family inhibitors such as ABT-263 (navitoclax) and ABT-199 (venetoclax). While these compounds share a common mechanism of action targeting BCL-2, they differ significantly in their selectivity profiles and, consequently, their toxicity profiles.
ABT-263 targets both BCL-2 and BCL-XL with similar potency (Ki values of 4.5 nM and 3.5 nM, respectively) . While this broad activity might theoretically provide efficacy against a wider range of cancers, the inhibition of BCL-XL leads to significant platelet toxicity, limiting the doses that can be safely administered.
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